molecular formula C4H11NO B3183864 1-Propanol, 3-amino-2-methyl-, (R)- CAS No. 104154-93-0

1-Propanol, 3-amino-2-methyl-, (R)-

Cat. No. B3183864
CAS RN: 104154-93-0
M. Wt: 89.14 g/mol
InChI Key: FVXBTPGZQMNAEZ-SCSAIBSYSA-N
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Description

“1-Propanol, 3-amino-2-methyl-, ®-” is also known as Aminomethyl propanol . It is an organic compound with the formula H2NC(CH3)2CH2OH . This colorless liquid is classified as an alkanolamine and is a useful buffer and a precursor to numerous other organic compounds .


Synthesis Analysis

Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . A detailed preparation process includes the combination reaction of isobutene, chlorine, and methyl cyanide in a specific weight ratio .


Molecular Structure Analysis

The molecular structure of “1-Propanol, 3-amino-2-methyl-, ®-” can be represented as H2NC(CH3)2CH2OH . The molecular weight is 89.1362 .


Chemical Reactions Analysis

Aminomethyl propanol is often used as a moderator to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure . It can interact with nanoparticles for CO2 capture . The addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propanol, 3-amino-2-methyl-, ®-” include a molar mass of 89.138 g·mol−1, a density of 0.934 g/cm3, a melting point of 30–31 °C, and a boiling point of 165.5 °C . It is miscible in water and soluble in alcohols .

Scientific Research Applications

Food Science and Flavor Chemistry

Research into branched aldehydes, closely related to "1-Propanol, 3-amino-2-methyl-, (R)-," highlights their significance in the flavor profiles of both fermented and non-fermented food products. The production and degradation of these aldehydes from amino acids have been extensively reviewed, focusing on their formation at the metabolic level and their presence in various food products. Understanding these compounds' generation pathways is crucial for controlling their formation and achieving desired flavor levels in food products (Smit, Engels, & Smit, 2009).

Neuroscience and Neurotransmission

In neuroscience, compounds structurally related to "1-Propanol, 3-amino-2-methyl-, (R)-" play a role in neurotransmission. For example, research on the trafficking of NMDA receptors, which are critical for excitatory neurotransmission in the brain, involves studying compounds that interact with these receptors. This research provides insights into molecular mechanisms and could help understand human psychiatric and neurological diseases (Horak, Petralia, Kaniaková, & Sans, 2014).

Microbial Production and Industrial Applications

The microbial production of propanol, including variants similar to "1-Propanol, 3-amino-2-methyl-, (R)-," demonstrates its industrial relevance. These molecules can be produced by microbes from renewable resources and have potential applications as biofuel components or chemical synthesis precursors. The development of efficient fermentation processes is vital for their industrial viability, posing challenges such as optimizing fermentation conditions to prevent the accumulation of toxic levels of propanol (Walther & François, 2016).

Environmental Science and Sustainability

In environmental science, the study of filament formation in yeast species by fusel alcohols, such as those related to "1-Propanol, 3-amino-2-methyl-, (R)-," provides insights into yeast responses to nutrient-poor conditions. This research could have implications for understanding microbial behavior in various ecosystems and the production of biofuels and other biochemicals (Dickinson, 2008).

Mechanism of Action

Target of Action

The primary target of (2R)-3-Amino-2-methylpropan-1-ol, also known as ®-3-amino-2-methylpropan-1-ol, is the NMDA receptors on GABAergic interneurons . These receptors play a crucial role in controlling the release of glutamate, a neurotransmitter that is involved in most aspects of normal brain function, including cognition, memory, and learning .

Mode of Action

The compound interacts with its targets by antagonizing NMDA receptors, which leads to a decrease in the release of glutamate . This reduction in glutamate release is achieved through a retrograde adenosinergic feedback mechanism . The compound’s effect on glutamate release can be blocked by AMPA receptor antagonism .

Biochemical Pathways

The compound’s action affects the glutamatergic system, specifically the pathway involving the release of glutamate from neurons . By reducing glutamate release, the compound alters the signaling in this pathway, which can have downstream effects on various aspects of brain function .

Pharmacokinetics

Similar compounds, such as ketamine and its metabolites, have been shown to have complex pharmacokinetics involving multiple metabolic pathways

Result of Action

The reduction in glutamate release caused by (2R)-3-Amino-2-methylpropan-1-ol can have various molecular and cellular effects. For instance, it has been suggested that this decrease in glutamate release may contribute to the rapid antidepressant action of similar compounds like ketamine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2R)-3-Amino-2-methylpropan-1-ol. Factors such as diet, physical activity, exposure to toxins, stress, and various other lifestyle factors can potentially influence the body’s response to this compound . .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may be corrosive to metals and cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research directions could involve further investigation into the enhancement of AMP aqueous solutions by nanoparticles for CO2 capture . Additionally, the development of new hybrid absorbents with high absorption capacity, fast absorption rate, and good desorption performance could be explored .

properties

IUPAC Name

(2R)-3-amino-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXBTPGZQMNAEZ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104154-93-0
Record name (2R)-3-amino-2-methylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 3-amino-2-methyl-, (R)-
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